molecular formula C9H7N3 B11919879 2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine CAS No. 80765-93-1

2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine

Cat. No.: B11919879
CAS No.: 80765-93-1
M. Wt: 157.17 g/mol
InChI Key: OQDXNWZQYOTALX-UHFFFAOYSA-N
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Description

2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine is a sophisticated, cyclopenta-fused heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and anticancer drug discovery . This core structure is part of the broader pyrazolo[1,5-a]pyrimidine family, which is recognized for its planar, rigid geometry and its role as a bioisostere of the purine base adenine, allowing it to mimic ATP and interact effectively with the binding sites of various kinase enzymes . Researchers value this scaffold for its high potential as a protein kinase inhibitor (PKI), playing a critical role in targeted cancer therapy by disrupting aberrant signaling pathways that drive oncogenesis . Its significance is further highlighted by its structural similarity to known kinase inhibitor cores found in clinical and pre-clinical candidates, making it a key intermediate for the synthesis of novel therapeutic agents . The compound's versatility allows for extensive functionalization at multiple positions, enabling medicinal chemists to fine-tune electronic properties, lipophilicity, and binding affinity to specific biological targets like CDK2 and TRKA kinases . Derivatives based on this core have demonstrated potent enzymatic inhibitory and antiproliferative effects in various in vitro and in vivo biological evaluations . This chemical is provided For Research Use Only. It is strictly intended for laboratory research applications and is not approved for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80765-93-1

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

7,8,12-triazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,9-pentaene

InChI

InChI=1S/C9H7N3/c1-3-7-8(4-1)11-12-6-2-5-10-9(7)12/h1-4,6H,5H2

InChI Key

OQDXNWZQYOTALX-UHFFFAOYSA-N

Canonical SMILES

C1C=CN2C(=N1)C3=CC=CC3=N2

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles with 1,3-Biselectrophilic Reagents

The most established route involves cyclocondensation reactions between 5-aminopyrazoles and 1,3-biselectrophilic compounds such as β-diketones, β-ketoesters, or malonate derivatives. For instance, 5-amino-3-methylpyrazole reacts with diethyl malonate under acidic conditions to yield the pyrazolo[1,5-a]pyrimidine scaffold . Optimized protocols employ H₂SO₄ in acetic acid (AcOH) as a solvent, achieving yields exceeding 85% .

A notable advancement involves activating malonic acid with POCl₃ and pyridine, forming a reactive intermediate that enhances cyclization efficiency. This method reduces reaction time from hours to minutes while maintaining yields above 90% . Similarly, β-ketoesters like ethyl acetoacetate condense with 5-amino-3-arylamino-pyrazoles to introduce aryl substituents at position 3, critical for modulating biological activity .

Table 1: Cyclocondensation Reaction Parameters

Starting MaterialElectrophileCatalyst/SolventYield (%)Reference
5-Amino-3-methylpyrazoleDiethyl malonateH₂SO₄/AcOH87–90
5-Amino-3-phenylpyrazoleEthyl acetoacetateH₂SO₄/AcOH85
5-Amino-4-cyanopyrazolePentane-2,4-dionePOCl₃/pyridine92

Multicomponent Reactions for Structural Diversity

Multicomponent reactions (MCRs) efficiently assemble complex pyrazolo[1,5-a]pyrimidines from simple precursors. A three-component protocol combines aldehydes , aminopyrazoles , and sulfoxonium ylides under palladium catalysis . For example, benzaldehyde , 5-amino-1H-pyrazole , and dimethylsulfoxonium methylide react via a Mannich-type mechanism, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to afford 7-aryl derivatives in 64–77% yield .

Table 2: Multicomponent Reaction Optimization

AldehydeAminopyrazoleYlideConditionsYield (%)
4-Chlorobenzaldehyde5-Amino-3-methylpyrazoleDimethylsulfoxoniumPd(OAc)₂, 100°C, MW77
Furfural5-Amino-4-cyanopyrazoleTrimethylsulfoxoniumCuI, 80°C, 12 h68

Pericyclic Reactions for Ring Formation

Innovative routes bypass traditional aminopyrazole intermediates by employing pericyclic reactions. A [4+2] Diels-Alder cycloaddition between N-propargylic sulfonylhydrazones and sulfonyl azides constructs the pyrazolo[1,5-a]pyrimidine core in one pot . Copper(I) chloride catalyzes the formation of a triazole intermediate, which undergoes intramolecular cyclization to yield dihydro derivatives. Subsequent base-mediated elimination produces the fully aromatic system with yields up to 75% .

Environmental and Process Optimization

Recent efforts prioritize green chemistry principles. Solvent-free mechanochemical grinding of 5-aminopyrazoles and 1,3-diketones in the presence of montmorillonite K10 clay reduces waste and energy consumption . Additionally, flow chemistry systems enable continuous synthesis of 2H-cyclopenta derivatives, achieving a 90% conversion rate at 120°C with residence times under 10 minutes .

Chemical Reactions Analysis

Types of Reactions

2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

Anticancer Activity

The pyrazolo[1,5-A]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain derivatives demonstrated IC50 values as low as 12.5 µM against A549 lung cancer cells and 15.0 µM against MCF-7 breast cancer cells, indicating potent anticancer activity.

Additionally, compounds derived from this scaffold have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. These inhibitors can potentially halt the proliferation of cancer cells and are being explored as therapeutic agents for various malignancies .

Antimicrobial Properties

2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine derivatives have also been evaluated for their antimicrobial efficacy. Studies have reported that these compounds possess significant antibacterial and antifungal activities. For example, newly synthesized derivatives were tested against Gram-positive and Gram-negative bacterial strains, revealing notable inhibition zones in comparison to control groups .

The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, making these compounds potential candidates for developing new antibiotics.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor, particularly in the context of kinase inhibition. Kinases play critical roles in various signaling pathways associated with cancer and other diseases. The pyrazolo[1,5-A]pyrimidine scaffold has been identified as a promising lead for developing selective kinase inhibitors that could be used in targeted therapies for cancer treatment .

Neurological Applications

Recent studies have indicated that certain derivatives of this compound may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems makes these compounds attractive candidates for further research into treatments for conditions such as Alzheimer's disease and Parkinson's disease .

Synthetic Methodologies

The synthesis of this compound derivatives has been achieved through various innovative methods. Recent advancements include:

  • Multi-step Synthesis : Utilizing starting materials such as 5-aminopyrazoles and employing cycloaddition reactions to construct the pyrazolo-pyrimidine core.
  • Post-synthetic Modifications : Allowing for the introduction of diverse functional groups to enhance biological activity and selectivity against specific targets.

These synthetic routes not only improve yield but also expand the library of available derivatives for biological testing .

Summary Table of Applications

ApplicationDescription
Anticancer Activity Significant cytotoxicity against various cancer cell lines; CDK inhibitors
Antimicrobial Properties Effective against Gram-positive/negative bacteria; potential new antibiotics
Enzyme Inhibition Selective kinase inhibitors targeting cancer-related pathways
Neurological Applications Potential neuroprotective effects; treatment for neurodegenerative diseases

Mechanism of Action

Comparison with Similar Compounds

Pyrazolopyrimidine Isomers

Pyrazolopyrimidines exist in four primary isomeric forms, distinguished by nitrogen atom positioning (Figure 3, ):

Pyrazolo[1,5-a]pyrimidine : Widely studied for kinase inhibition (e.g., Pim-1, Flt-3) and anticancer activity.

Pyrazolo[3,4-d]pyrimidine : Common in purine analogs (e.g., antimetabolites).

Pyrazolo[4,3-d]pyrimidine : Often explored in antiviral agents.

Pyrazolo[1,5-c]pyrimidine : Less studied but emerging in kinase inhibitor design.

Key Differences :

  • This structural feature may also alter binding pocket interactions in kinase targets .

Comparison with Imidazo[1,2-b]pyridazine Derivatives

Imidazo[1,2-b]pyridazine compounds (e.g., SGI-1776) are potent Pim-1 inhibitors but suffer from off-target effects, including ERG and CYP450 inhibition . Pyrazolo[1,5-a]pyrimidines, including the cyclopenta-fused variant, exhibit superior selectivity. For example:

  • Compound 1 (pyrazolo[1,5-a]pyrimidine): IC₅₀ = 45 nM for Pim-1, with minimal CYP inhibition .

Substitution Patterns and SAR Trends

Substituents on the pyrazolo[1,5-a]pyrimidine core critically influence potency and selectivity:

  • Phenyl Ring Substitutions :
    • 3,4,5-Trimethoxy (Compound 6m): Enhances cytotoxicity in cancer cells by improving hydrophobic interactions .
    • 4-Fluoro (Compound 6p): Increases electron-withdrawing effects, boosting kinase affinity .

For cyclopenta-fused derivatives, substituents on the cyclopentane ring (e.g., hydroxyethyl groups) may further modulate solubility and target engagement. For instance, 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives demonstrate improved regioselectivity in synthesis and enhanced pharmacokinetic profiles .

Comparison with Other Pyrazole-Based Scaffolds

Pyrazole-containing heterocycles are prevalent in drug discovery. Key analogs include:

1H-Pyrazolo[3,4-d]pyrimidine (PR04) : Found in 148 anticancer agents, often targeting mTOR and CDK kinases .

Pyrazolo[1,5-a][1,3,5]triazine (PR18) : Utilized in antiviral and antiparasitic agents .

Advantages of Cyclopenta-Fused Derivatives :

  • Metabolic Stability: Fused non-aromatic rings may slow oxidative metabolism, as seen in similar tricyclic systems .

Data Tables

Table 2: Physicochemical Properties

Compound logP Solubility (μg/mL) Metabolic Stability (t₁/₂)
Pyrazolo[1,5-a]pyrimidine 2.1 12.5 1.2 hours
Cyclopenta-Fused Derivative 2.8* 8.3* 3.5 hours*
SGI-1776 3.5 5.8 0.8 hours

*Theoretical estimates based on structural analogs.

Biological Activity

2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and selective protein kinase inhibitor. This article reviews the biological activities associated with this compound, supported by relevant research findings and data tables.

Synthesis and Structure

The synthesis of this compound typically involves multi-step reactions that may include cyclization processes. Various synthetic methods have been developed to enhance yield and structural diversity. For instance, recent studies have utilized aminopyrazoles as building blocks to produce novel derivatives through reactions with different electrophiles .

Anticancer Activity

Numerous studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives possess significant anticancer properties. These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example:

  • Inhibition of CDK Activity : Research has shown that certain derivatives can effectively inhibit CDK2 and other kinases, leading to reduced proliferation of cancer cells such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .
CompoundIC50 (nM) against MCF-7IC50 (nM) against HCT-116IC50 (nM) against HepG2
2H-Cyclopenta derivative A45648
2H-Cyclopenta derivative B979990
  • Mechanism of Action : The mechanism often involves the inhibition of key proteins such as Pim-1 and Flt-3 kinases. For instance, a specific derivative demonstrated strong inhibition of BAD protein phosphorylation, indicating its potential in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of pyrazolo[1,5-a]pyrimidines have been extensively studied. Various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria:

  • Activity Evaluation : In vitro studies revealed that certain compounds exhibited notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. For example:
CompoundGram-positive ActivityGram-negative Activity
Compound 8bStrongModerate
Compound 10eModerateStrong

Research indicates that these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Case Studies

  • Case Study on Anticancer Efficacy : A study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxicity using clonogenic assays. The most promising compound demonstrated an IC50 value below 50 nM across multiple cancer cell lines .
  • Antimicrobial Evaluation : Another study focused on the synthesis of cycloalkane-fused pyrazolo[1,5-a]pyrimidines and tested them against various pathogens. The results indicated that several derivatives were effective against resistant strains of bacteria .

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